1-Bromo-4-hydroxyanthracene-9,10-dione
Overview
Description
1-Bromo-4-hydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H7BrO3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both bromine and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-hydroxyanthracene-9,10-dione can be synthesized through the bromination of 4-hydroxyanthracene-9,10-dione. The reaction typically involves the use of bromine or a brominating agent such as nonanebis(peroxoic acid) in the presence of a solvent like acetic acid . The reaction conditions often require elevated temperatures and may involve catalysts to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom under appropriate conditions.
Major Products Formed:
Oxidation: Formation of anthraquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
1-Bromo-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 1-Bromo-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets. The pathways involved may include oxidative stress, DNA intercalation, and enzyme inhibition .
Comparison with Similar Compounds
- 1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione
- 1-Bromo-4-hydroxyanthraquinone
- 1-Bromo-2-hydroxyanthracene-9,10-dione
Comparison: Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various synthetic and research applications .
Properties
IUPAC Name |
1-bromo-4-hydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESCKGLGPVJVRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348420 | |
Record name | STK008287 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6374-82-9 | |
Record name | STK008287 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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